molecular formula C19H23NO2 B5128999 N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide

N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5128999
M. Wt: 297.4 g/mol
InChI Key: XHUZDUNYDLIHTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Isopropyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide and structurally related compounds involves multi-step organic reactions, starting from basic aromatic compounds and utilizing reagents like chloroacetyl chloride, boron trifluoride etherate, and others in dry conditions to achieve desired acetamide derivatives. For example, the synthesis of related compounds often involves the acylation of aminophenols followed by amide formation to obtain the final compound with good yields. These processes highlight the importance of selecting appropriate solvents, catalysts, and conditions for achieving high-purity products (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including N-(2-Isopropyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide, is characterized using techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and crystallography. These compounds often crystallize in specific crystal systems with defined space groups, exhibiting intermolecular and intramolecular hydrogen bonding that influences their structural stability and reactivity. The detailed analysis of these structures aids in understanding the compound's physicochemical properties and potential interactions with biological targets (Sharma et al., 2018).

Chemical Reactions and Properties

N-(2-Isopropyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide participates in various chemical reactions, including hydrolysis, esterification, and silylation, leading to the formation of new compounds with diverse properties. These reactions are crucial for modifying the compound for specific applications, such as improving solubility or enhancing biological activity. The compound's reactivity is significantly influenced by its functional groups and molecular structure (Lazareva et al., 2017).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13(2)16-10-7-8-14(3)19(16)20-18(21)12-15-9-5-6-11-17(15)22-4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUZDUNYDLIHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

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